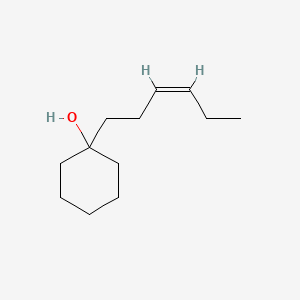
2,2'-(1-Methylethylidene)bis(cyclohexan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) is an organic compound with the molecular formula C15H28O2. It is a derivative of cyclohexanol and is characterized by the presence of two cyclohexanol groups connected by a methylethylidene bridge. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) can be synthesized through the hydrogenation of bisphenol A (2,2-bis(4-hydroxyphenyl)propane). The hydrogenation process typically involves the use of a nickel, cobalt, or ruthenium catalyst under high pressure (10-30 MPa) and elevated temperatures (150-250°C) .
Industrial Production Methods
The industrial production of 2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) follows a similar hydrogenation process as described above. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated cyclohexanol derivatives.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of high-performance polymers and resins.
Biology: Investigated for its potential as a stabilizing agent in biological assays.
Medicine: Explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of high-performance plastics and polyamides.
Mécanisme D'action
The mechanism of action of 2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can form hydrogen bonds with other molecules, influencing their stability and reactivity. Additionally, the methylethylidene bridge provides structural rigidity, enhancing the compound’s overall stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane, 1,1’-(1-methylethylidene)bis-: Similar in structure but lacks the hydroxyl groups.
2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-: Contains a cyclohexene ring instead of a cyclohexanol ring.
1-Ethenyl-1-methyl-2,4-bis-(1-methylethenyl)cyclohexane: Contains ethenyl groups instead of hydroxyl groups
Uniqueness
2,2’-(1-Methylethylidene)bis(cyclohexan-1-ol) is unique due to the presence of two hydroxyl groups and a methylethylidene bridge, which confer distinct chemical properties and reactivity. These features make it valuable in applications requiring high stability and specific reactivity .
Propriétés
Numéro CAS |
94135-14-5 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
2-[2-(2-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H28O2/c1-15(2,11-7-3-5-9-13(11)16)12-8-4-6-10-14(12)17/h11-14,16-17H,3-10H2,1-2H3 |
Clé InChI |
VNFGHPHDNKDZBB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1CCCCC1O)C2CCCCC2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Magnesium 2-[(4-chloro-O-tolyl)oxy]propionate](/img/structure/B12653156.png)









